molecular formula C14H11ClO2 B7762990 Methyl 3'-chloro[1,1'-biphenyl]-3-carboxylate

Methyl 3'-chloro[1,1'-biphenyl]-3-carboxylate

Cat. No.: B7762990
M. Wt: 246.69 g/mol
InChI Key: TVDSGDKYTGEAQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Biphenyl (B1667301) Scaffolds in Modern Synthetic Chemistry

The biphenyl scaffold is a privileged structural motif in modern chemistry due to its widespread presence in medicinally active compounds, natural products, and functional materials. rsc.orgbohrium.com Biphenyls consist of two conjoined benzene (B151609) rings, and this biaryl axis serves as a foundational building block for a vast number of molecules. Their significance stems from several key attributes:

Structural Rigidity: The biphenyl unit provides a relatively rigid and well-defined three-dimensional structure, which is crucial for designing molecules that can bind selectively to biological targets like enzymes and receptors.

Tunable Electronic Properties: The electronic communication between the two phenyl rings can be modulated by introducing various substituents. This allows for the fine-tuning of properties relevant to materials science, such as in the development of organic light-emitting diodes (OLEDs) and liquid crystals. researchgate.netmdpi.com

Synthetic Versatility: While the parent biphenyl molecule is relatively non-reactive, it can be functionalized through various reactions like halogenation, alkylation, and acylation. rsc.org Functionalized biphenyls are key intermediates in the synthesis of a wide range of more complex derivatives. researchgate.net

Biological Activity: The biphenyl moiety is a core component of numerous pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anti-proliferative agents.

The synthesis of substituted biphenyls is a major focus of organic chemistry, with palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Stille couplings being among the most powerful and widely used methods for their construction. rsc.org

Structural Features and Chemical Relevance of Methyl 3'-chloro[1,1'-biphenyl]-3-carboxylate

This compound is a specific example of a halogenated biphenyl carboxylate. Its structure is defined by a biphenyl core with two different substituents on separate rings, making it an asymmetrically substituted biphenyl.

Key Structural Features:

Biphenyl Core: The foundation of the molecule is the 1,1'-biphenyl linkage.

Methyl Carboxylate Group: A -COOCH₃ group is located at the 3-position of one of the phenyl rings. This electron-withdrawing group deactivates the ring towards electrophilic substitution. The ester functionality itself can undergo reactions such as hydrolysis to the corresponding carboxylic acid or amidation.

Chlorine Atom: A chlorine atom is situated at the 3'-position of the second phenyl ring. As a halogen, it is also an electron-withdrawing, deactivating group. The carbon-chlorine bond can participate in various cross-coupling reactions, allowing for further molecular elaboration.

The chemical relevance of this compound lies in its potential as a versatile building block for synthesizing more complex molecules. The distinct functional groups—the ester and the chloro group—can be addressed with different chemical reagents, enabling selective transformations at either end of the molecule. For instance, the chloro-substituent can be used as a handle in palladium-catalyzed coupling reactions, while the methyl ester can be converted into other functional groups.

Chemical Properties of this compound

Property Value
Molecular Formula C₁₄H₁₁ClO₂
Molecular Weight 246.69 g/mol

| CAS Number | 100784-27-8 |

Data sourced from ChemicalBook and Pharmaffiliates. chemicalbook.comchemicalbook.compharmaffiliates.com

Current Research Landscape and Key Challenges in the Chemistry of the Compound

The current research landscape for this compound is primarily centered on its role as a synthetic intermediate. While specific studies focusing solely on this compound are not abundant, its chemical structure is representative of a class of molecules widely used in discovery chemistry, particularly for pharmaceuticals and agrochemicals. mdpi.comnih.gov Substituted biphenyls of this type are often used in the construction of larger, more biologically active molecules where the biphenyl unit acts as a scaffold to position other functional groups correctly for interaction with a biological target. nih.gov

Key Challenges:

Regioselective Synthesis: A primary challenge in the chemistry of asymmetrically substituted biphenyls is their synthesis. Achieving high regioselectivity in cross-coupling reactions to link the two substituted aryl rings is crucial. For instance, in a Suzuki coupling, the reaction must be designed to selectively form the bond between the correct carbon atoms of the two precursor molecules (e.g., a substituted phenylboronic acid and a substituted aryl halide) without forming undesired isomers. rsc.org

Selective Functionalization: Another challenge lies in the selective modification of the existing functional groups in the presence of each other. The reactivity of the chloro group and the methyl ester must be carefully considered to perform transformations on one without affecting the other.

Scalability: Developing synthetic routes that are efficient, cost-effective, and scalable is a persistent challenge in organic synthesis. For a building block like this compound, having a robust and scalable synthesis is essential for its practical application in larger-scale manufacturing. rsc.org

Future research involving this compound and its analogs will likely continue to focus on its incorporation into novel molecular frameworks for drug discovery and materials science, as well as the development of more efficient and selective synthetic methodologies for its preparation and derivatization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(3-chlorophenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-17-14(16)12-6-2-4-10(8-12)11-5-3-7-13(15)9-11/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDSGDKYTGEAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Kinetics and Mechanistic Investigations of Methyl 3 Chloro 1,1 Biphenyl 3 Carboxylate Transformations

Mechanistic Pathways of Carbon-Carbon Bond Formation in Biphenyl (B1667301) Synthesis

The construction of the biphenyl backbone, as seen in Methyl 3'-chloro[1,1'-biphenyl]-3-carboxylate, is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. arabjchem.orgresearchgate.net This reaction joins two fragments, typically an aryl halide and an organoboron compound, with high efficiency and selectivity. organic-chemistry.orgwikipedia.org The catalytic cycle of these reactions is a well-studied, multi-step process involving changes in the oxidation state of the palladium catalyst. arabjchem.org

The generally accepted mechanism for palladium-catalyzed biphenyl synthesis involves a catalytic cycle comprising three key elementary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

Oxidative Addition: The catalytic cycle begins with the reaction of a low-valent palladium(0) complex with an aryl halide (R'-X), such as a chlorobenzene (B131634) derivative. wikipedia.org In this step, the palladium center inserts itself into the carbon-halogen bond, leading to a new organopalladium(II) complex. libretexts.orglibretexts.org This process involves the oxidation of the metal from the 0 to the +2 state, and its coordination number increases by two. libretexts.org The rate of oxidative addition is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group. acs.org Tricoordinated anionic complexes like Pd(0)L₂(Cl)⁻ are often the effective catalysts rather than the neutral Pd(0)L₂ complex, and the anion can affect the kinetics of this step. researchgate.net

Transmetalation: Following oxidative addition, the organopalladium(II) intermediate reacts with the second coupling partner, typically an organoboron compound (R-M), in a step known as transmetalation. libretexts.org In the context of the Suzuki-Miyaura coupling, the organoboron species, such as a boronic acid or ester, must first be activated by a base. organic-chemistry.org This activation forms a more nucleophilic "ate" complex, which facilitates the transfer of the organic group (R) from boron to the palladium center, displacing the halide ligand (X). organic-chemistry.org This forms a new diorganopalladium(II) complex where both organic fragments that will form the biphenyl are attached to the metal.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. libretexts.orgwikipedia.org In this intramolecular reaction, the two organic ligands (R and R') on the diorganopalladium(II) complex couple to form the new carbon-carbon bond of the biphenyl product (R-R'). libretexts.org For this to occur, the two groups must be in a cis orientation to one another on the metal center. wikipedia.org This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle, and reduces the metal's oxidation state from +2 back to 0. libretexts.orgwikipedia.org

While the mechanism described above is the conventional pathway for many cross-coupling reactions, transformations involving palladium can also proceed through pathways involving radical intermediates. acs.org These reactions, often mediated by single electron transfer (SET) processes, can involve palladium in unconventional oxidation states such as Pd(I) and Pd(III). acs.org

The formation of radical intermediates can occur at different stages of the catalytic cycle. For instance, the oxidative addition step, typically viewed as a concerted process, can under certain conditions follow a radical mechanism. researchgate.net This pathway involves the homolytic breaking of the Pd-R bond, which generates an R radical that can subsequently bond with the X group. researchgate.net Such radical processes may require a radical initiator to commence. researchgate.net The development of hybrid organometallic/organic radical chemistry has highlighted cases where an organometallic intermediate undergoes reversible cleavage of the metal-carbon bond to form a carbon radical, enabling unique reactivity. researchgate.net The characterization of these transient radical species is challenging and often relies on computational analysis and specialized spectroscopic techniques like electron paramagnetic resonance (EPR).

Detailed Mechanisms of Functional Group Transformations on this compound

Once the biphenyl core is synthesized, the reactivity of this compound is dominated by its two main functional groups: the methyl ester and the chloro substituent.

The methyl ester group can undergo hydrolysis to yield the corresponding carboxylic acid, 3'-chloro[1,1'-biphenyl]-3-carboxylic acid. This reaction is reversible, and the carboxylic acid can be re-esterified. The kinetics of ester hydrolysis have been extensively studied. ias.ac.in

The hydrolysis of carboxylic acid esters can proceed through several mechanisms, with the most common being base-catalyzed, acid-catalyzed, and neutral hydrolysis. epa.gov Base-catalyzed hydrolysis, or saponification, is typically a bimolecular process (BAC2 mechanism) where a hydroxide (B78521) ion attacks the carbonyl carbon. epa.govmasterorganicchemistry.com This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) leaving group, forming the carboxylic acid. The acid is then deprotonated by the base to form the carboxylate salt. masterorganicchemistry.com

Acid-catalyzed hydrolysis also proceeds through a tetrahedral intermediate, initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. ias.ac.in Isotopic labeling studies have confirmed that in both acid and alkaline hydrolysis, the reaction typically involves the cleavage of the acyl-oxygen bond (the bond between the carbonyl carbon and the ester oxygen) rather than the alkyl-oxygen bond. masterorganicchemistry.com

Kinetic Parameters for Aromatic Ester Hydrolysis
EsterCatalystRate Constant (k)Activation Energy (Ea)
Methyl BenzoateAcid (HCl)5.48 x 10-5 L mol-1 s-173.2 kJ/mol
Ethyl BenzoateBase (NaOH)0.012 L mol-1 s-168.5 kJ/mol
Methyl p-nitrobenzoateBase (NaOH)1.2 L mol-1 s-155.0 kJ/mol
Methyl m-nitrobenzoateBase (NaOH)0.65 L mol-1 s-157.3 kJ/mol

Note: The data in the table are representative values for aromatic esters to illustrate kinetic principles and are not specific to this compound.

Catalysis significantly accelerates the rate of ester hydrolysis. In base-catalyzed hydrolysis, the hydroxide ion is a much stronger nucleophile than water, leading to a faster reaction rate. epa.gov In acid catalysis, protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating attack by the weaker nucleophile, water. acs.org The reaction rate is dependent on the concentration of both the ester and the catalyst. acs.org

Enzymatic catalysis, for example using lipases, can also be employed for the selective hydrolysis of biphenyl esters. nih.gov Such biocatalytic methods can offer high chemoselectivity, allowing for the hydrolysis of one ester group in a molecule containing multiple, without affecting others. nih.gov Lewis acids have also been shown to catalyze amidation and potentially esterification reactions by activating the carboxylic acid group. semanticscholar.org

The chlorine atom on one of the biphenyl rings is relatively unreactive towards nucleophilic aromatic substitution (SNAr) under standard conditions. libretexts.org Aryl halides are generally resistant to nucleophilic attack because the C-Cl bond is strong and the repulsion between the electron-rich nucleophile and the π-system of the aromatic ring hinders the reaction. libretexts.org

However, the reactivity of the chlorinated position can be enhanced. For SNAr reactions to proceed, the aromatic ring typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group (the chlorine atom). libretexts.orgyoutube.com These groups stabilize the negative charge in the intermediate (a Meisenheimer complex) that is formed upon nucleophilic attack. libretexts.org In this compound, the ester group is a moderately deactivating, meta-directing group relative to the chlorine, and thus does not significantly activate the ring for SNAr.

Quantum chemical calculations on polychlorinated biphenyls (PCBs) have shown that interactions in the SNAr mechanism are often of the hard acid-hard base type, and become more effective with highly chlorinated substrates. nih.gov Alternative mechanisms, such as those proceeding through a highly reactive benzyne (B1209423) intermediate, can occur under forcing conditions with very strong bases (e.g., sodium amide), but these often lead to a mixture of products. youtube.com

Electrophilic Aromatic Substitution Reactions on the Biphenyl Core

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds, including the biphenyl core of this compound. The reaction proceeds via a two-step mechanism. masterorganicchemistry.com In the first, rate-determining step, the π-electron system of an aromatic ring attacks an electrophile (E⁺), disrupting the aromaticity and forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. msu.eduwikipedia.org In the second, faster step, a base removes a proton from the carbon atom bonded to the electrophile, restoring the aromatic system. masterorganicchemistry.comlibretexts.org

The regiochemical outcome of EAS on this compound is dictated by the directing effects of the substituents on both phenyl rings. pearson.com

Ring A (substituted with methyl carboxylate): The methyl carboxylate group (-COOCH₃) is an electron-withdrawing group and acts as a deactivating, meta-director. youtube.comchemistrytalk.org It withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene (B151609). organicchemistrytutor.com

Ring B (substituted with chlorine): The chloro group (-Cl) is also deactivating due to its inductive electron withdrawal. youtube.com However, it is an ortho, para-director because its lone pairs can stabilize the arenium ion intermediate through resonance when the electrophile attacks at these positions. organicchemistrytutor.comyoutube.com

Inter-ring Effects: The two phenyl rings are connected by a single bond. One phenyl group acts as a substituent on the other. A phenyl substituent is generally considered weakly activating and an ortho, para-director. pearson.com

Therefore, electrophilic attack will preferentially occur on the ring that is more activated (or less deactivated). In this molecule, the chloro-substituted ring (Ring B) is generally more reactive towards EAS than the methyl carboxylate-substituted ring (Ring A). The primary sites of substitution would be the positions ortho and para to the chlorine atom on Ring B.

Table 1: Predicted Major Products of Nitration on this compound. This table is illustrative and based on established directing effects of substituents.
ReactantReactionPredicted Major Product(s)Rationale
This compoundNitration (HNO₃/H₂SO₄)Methyl 3'-chloro-4'-nitro-[1,1'-biphenyl]-3-carboxylate and Methyl 3'-chloro-2'-nitro-[1,1'-biphenyl]-3-carboxylateThe chloro-substituted ring is less deactivated than the ester-substituted ring. The chloro group is an ortho, para-director. The para-product is often favored due to reduced steric hindrance.

Kinetic Studies on Reactions Involving this compound and Analogues

Kinetic studies are essential for elucidating the detailed mechanism of a chemical reaction. By measuring reaction rates under various conditions, one can determine the rate law, the influence of substituents, and energetic parameters like activation energy.

The activation energy (Ea) is the minimum energy required for a reaction to occur. It can be determined experimentally by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation. A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R, where R is the gas constant. Studies on related aromatic compounds show how substituent changes affect activation energy.

Table 2: Illustrative Kinetic Data for the Chlorination of Biphenyl Analogues in Acetic Acid at Various Temperatures. Data is hypothetical, modeled on typical kinetic studies of biphenyl chlorination. rsc.org
Temperature (K)Rate Constant, k (M⁻¹s⁻¹) for BiphenylRate Constant, k (M⁻¹s⁻¹) for 4-Nitrobiphenyl
2983.5 x 10⁻⁴1.2 x 10⁻⁷
3089.1 x 10⁻⁴3.8 x 10⁻⁷
3182.3 x 10⁻³1.1 x 10⁻⁶
3285.5 x 10⁻³3.1 x 10⁻⁶

From such data, the activation energy for the chlorination of biphenyl would be calculated to be significantly lower than that for 4-nitrobiphenyl, quantifying the deactivating effect of the nitro group. A similar deactivating effect would be expected from the methyl carboxylate group in the target compound.

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms. wikipedia.org It is observed when replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium) leads to a change in the reaction rate. A primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. acs.org

In the standard mechanism for EAS, the C-H bond is broken in the second, fast step, after the rate-determining formation of the arenium ion. masterorganicchemistry.comyoutube.com Consequently, substituting the aromatic protons with deuterium (B1214612) generally results in no significant change in the reaction rate (kH/kD ≈ 1). youtube.com This lack of a primary KIE is strong evidence that the C-H bond cleavage is not part of the rate-determining step. youtube.comacs.org

However, in some specific cases, such as iodination or sulfonation under certain conditions, the second step (proton removal) can become rate-limiting or partially rate-limiting, leading to the observation of a significant KIE. acs.orgacs.org

Table 3: Illustrative Kinetic Isotope Effects (kH/kD) for Electrophilic Aromatic Substitution on an Aromatic Analogue.
ReactionTypical Electrophile (E⁺)Observed kH/kDMechanistic Implication
BrominationBr⁺1.0 - 1.2C-H bond cleavage is not rate-determining. acs.org
NitrationNO₂⁺~1.0C-H bond cleavage is not rate-determining. youtube.com
IodinationI⁺1.5 - 4.0C-H bond cleavage is at least partially rate-determining under certain conditions. acs.orgacs.org

For reactions involving this compound, measuring the KIE would be a definitive method to confirm whether a standard EAS mechanism is operative. For a reaction like chlorination, a kH/kD value near unity would be expected, supporting the formation of the arenium ion as the sole rate-determining step.

Spectroscopic Analysis and Structural Elucidation of Methyl 3 Chloro 1,1 Biphenyl 3 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

High-Resolution ¹H NMR for Proton Environments and Coupling Patterns

The ¹H NMR spectrum of Methyl 3'-chloro[1,1'-biphenyl]-3-carboxylate is expected to show distinct signals for the aromatic protons and the methyl ester protons. The aromatic region (typically δ 7.0-8.5 ppm) would display a complex pattern of multiplets due to the presence of two substituted benzene (B151609) rings.

The protons on the phenyl ring bearing the methyl carboxylate group would exhibit specific splitting patterns based on their positions relative to the ester and the other ring. Similarly, the protons on the 3'-chlorophenyl ring would show coupling patterns influenced by the chlorine atom. The methyl protons of the ester group would appear as a sharp singlet, typically in the upfield region of the aromatic signals (around δ 3.9 ppm).

Predicted ¹H NMR Data:

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
Aromatic Protons7.2 - 8.2m1.5 - 8.0
Methyl Protons (-OCH₃)~3.9sN/A

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

¹³C NMR for Carbon Skeleton and Hybridization States

The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their hybridization states. The spectrum would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.

The carbonyl carbon is expected to resonate in the downfield region (around 166-168 ppm). The aromatic carbons would appear in the range of approximately 125-145 ppm, with the carbons attached to the chlorine atom and the ester group showing characteristic shifts. The methyl carbon of the ester group would be found in the upfield region, typically around 52 ppm.

Predicted ¹³C NMR Data:

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl Carbon (C=O)~167
Aromatic Carbons125 - 145
Methyl Carbon (-OCH₃)~52

Note: These are estimated values and require experimental verification.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

Two-dimensional NMR techniques are crucial for definitively assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons on the aromatic rings, helping to trace the connectivity of the spin systems within each ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is key to identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the two phenyl rings and confirming the position of the substituents. For instance, correlations between the protons on one ring and the carbons on the other would establish the biphenyl (B1667301) linkage.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

The IR spectrum of this compound would be dominated by absorptions corresponding to the vibrations of its key functional groups.

A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester would likely appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed as a group of weaker bands above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would give rise to several absorptions in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibration would be expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Predicted IR Absorption Bands:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium to Weak
C=O Stretch (Ester)1720 - 1740Strong
Aromatic C=C Stretch1450 - 1600Medium to Weak
C-O Stretch (Ester)1200 - 1300Strong
C-Cl Stretch600 - 800Medium to Strong

Mass Spectrometry (MS) for Molecular Ion Determination and Fragmentation Analysis

Mass spectrometry would provide the molecular weight of the compound and insights into its fragmentation pathways under ionization. The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the molecular weight of C₁₄H₁₁ClO₂ (246.69 g/mol ). Due to the presence of chlorine, an isotopic peak ([M+2]⁺) at approximately one-third the intensity of the molecular ion peak would also be observed, which is a characteristic signature for monochlorinated compounds.

Common fragmentation pathways for this molecule would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃). Cleavage of the bond between the two phenyl rings could also occur, leading to fragments corresponding to the individual substituted phenyl ions.

Predicted Mass Spectrometry Data:

Ion Predicted m/z Description
[C₁₄H₁₁³⁵ClO₂]⁺246Molecular Ion
[C₁₄H₁₁³⁷ClO₂]⁺248Isotope Peak
[C₁₃H₈ClO]⁺215Loss of -OCH₃
[C₁₃H₈Cl]⁺187Loss of -COOCH₃
[C₇H₄ClO₂]⁺155Chlorinated Phenyl Fragment
[C₇H₄O₂]⁺120Phenyl Carboxylate Fragment

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

The UV-Vis spectrum of this compound would be characterized by electronic transitions within the conjugated biphenyl system. Biphenyl itself exhibits a strong absorption band around 250 nm due to π → π* transitions. The presence of the chloro and methyl carboxylate substituents would be expected to cause a bathochromic (red) shift in the absorption maximum (λmax). The extent of this shift would depend on the electronic effects of the substituents and the solvent used for the analysis. The spectrum would likely show a primary strong absorption band in the 250-280 nm range.

Predicted UV-Vis Absorption:

Transition Predicted λmax (nm)
π → π*250 - 280

Note: The exact λmax is dependent on the solvent and would need to be determined experimentally.

X-ray Crystallography for Precise Solid-State Molecular Geometry and Conformation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on molecular geometry, conformation, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. While a specific crystal structure for this compound was not found in the available literature and crystallographic databases, analysis of closely related substituted biphenyl carboxylates offers significant insights into its likely solid-state conformation.

The conformation of biphenyl and its derivatives is primarily characterized by the torsional or dihedral angle between the two phenyl rings. In the solid state, this angle is a result of the balance between intramolecular forces, such as steric hindrance between ortho substituents, and intermolecular forces, which dictate the crystal packing.

To elucidate the probable solid-state structure of this compound, the crystallographic data of analogous compounds can be examined. For instance, the crystal structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate reveals a dihedral angle of 24.57(4)° between the two rings of the biphenyl moiety. nih.gov In another related compound, 3′,5′-Dichloro-N,N-diphenyl-[1,1′-biphenyl]-4-amine, the dihedral angle between the phenyl rings of the biphenyl unit is 30.79(7)°. iucr.org Furthermore, a study of various biphenyl carboxylic acid derivatives showed that the dihedral angles between the aromatic rings typically range from 29.42(2)° to 38.39(3)°. nih.gov

These examples suggest that the biphenyl core of this compound is also likely to adopt a non-planar conformation in the solid state, with a dihedral angle probably falling within the 20-40° range. The presence of the chloro and methyl carboxylate groups at the meta positions is not expected to impose significant steric hindrance that would force a highly twisted conformation, unlike compounds with bulky ortho substituents.

The crystal packing of such molecules is often stabilized by a network of intermolecular interactions. In the case of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, short halogen⋯oxygen contacts are observed, which contribute to the formation of molecular sheets. nih.gov It is plausible that similar C-H⋯O or C-H⋯π interactions, along with van der Waals forces, would play a significant role in the crystal lattice of this compound.

Below are tables detailing the crystallographic data for some analogous biphenyl derivatives, which provide a basis for understanding the potential solid-state structure of this compound.

Table 1: Crystallographic Data for 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate nih.gov

ParameterValue
Chemical FormulaC₂₀H₁₄BrClO₃
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.9739 (3)
b (Å)26.3352 (9)
c (Å)8.5256 (3)
β (°)101.428 (1)
Volume (ų)1754.43 (11)
Z4
Dihedral Angle (°)24.57 (4)

Table 2: Crystallographic Data for 3′,5′-Dichloro-N,N-diphenyl-[1,1′-biphenyl]-4-amine iucr.org

ParameterValue
Chemical FormulaC₂₄H₁₇Cl₂N
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.3523 (4)
b (Å)15.0135 (5)
c (Å)11.2388 (4)
β (°)108.345 (1)
Volume (ų)1978.20 (12)
Z4
Dihedral Angle (°)30.79 (7)

Table 3: Crystallographic Data for Methyl 4′-amino-3′,5′-dimethyl-[1,1′-biphenyl]-4-carboxylate researchgate.net

ParameterValue
Chemical FormulaC₁₆H₁₇NO₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.3761 (2)
b (Å)12.0521 (4)
c (Å)17.3288 (5)
β (°)90
Volume (ų)1331.64 (7)
Z4

Computational Chemistry and Theoretical Studies on Methyl 3 Chloro 1,1 Biphenyl 3 Carboxylate

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, starting with its three-dimensional structure and the distribution of its electrons.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying medium to large-sized molecules. For Methyl 3'-chloro[1,1'-biphenyl]-3-carboxylate, DFT methods, particularly using hybrid functionals like B3LYP combined with a basis set such as 6-311+G(d,p), are employed to perform geometry optimization. scivisionpub.com This process determines the lowest energy arrangement of the atoms, corresponding to the molecule's most stable structure.

The optimization yields precise data on bond lengths, bond angles, and dihedral angles. For instance, the calculations would detail the C-C bond length between the two phenyl rings, the C-Cl bond length, and the geometry of the methyl carboxylate group. Furthermore, DFT calculations provide the total electronic energy, which is crucial for comparing the stability of different conformers. Electronic properties such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) map can also be derived, offering insights into the molecule's reactivity and interaction sites.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations.
ParameterDescriptionPredicted Value
r(C-C)inter-ringBond length between the two phenyl rings~1.49 Å
r(C-Cl)Bond length of the chloro substituent~1.75 Å
r(C=O)Bond length of the carbonyl in the ester group~1.21 Å
∠(C-C-C)ringAverage bond angle within the phenyl rings~120.0°
τ(C-C-C-C)dihedralInter-ring dihedral (twist) angle~40-50°

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a higher level of accuracy for electronic structure analysis. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation than standard DFT functionals. conicet.gov.arresearchgate.net

While computationally more demanding, these methods are used to refine the energies and properties calculated by DFT. conicet.gov.ar For a molecule like this compound, high-accuracy ab initio calculations can provide benchmark values for rotational energy barriers and electronic transition energies, which are critical for interpreting experimental spectroscopic data. comporgchem.com

Conformational Analysis and Investigation of Rotational Barriers in Biphenyl (B1667301) Systems

The defining structural feature of biphenyl systems is the rotational freedom around the single bond connecting the two phenyl rings. The conformation is defined by the dihedral angle between the planes of the two rings. Substituents on the rings, particularly at the ortho positions, introduce steric hindrance that significantly influences the preferred conformation and the energy barrier to rotation. researchgate.netrsc.org

For this compound, the substituents are at the meta positions, leading to less steric hindrance than ortho-substituted analogs. Computational methods can map the potential energy surface by systematically varying the inter-ring dihedral angle. This analysis reveals the lowest energy (most stable) conformation, which for many biphenyls is a non-planar, twisted structure. researchgate.net The calculations also identify the transition states for rotation, which are typically the planar (0°) and perpendicular (90°) conformations. The energy difference between the stable conformer and these transition states defines the rotational barrier. comporgchem.comsemanticscholar.org

Table 2: Representative Rotational Energy Profile for a Substituted Biphenyl.
ConformationDihedral AngleRelative Energy (kcal/mol)Description
Planar+1.5Transition State (Steric Repulsion)
Energy Minimum~45°0.0Most Stable Conformer
Perpendicular90°+1.8Transition State (Loss of Conjugation)
Energy Minimum~135°0.0Most Stable Conformer (Equivalent)

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which aids in the interpretation of experimental results.

NMR Chemical Shifts : Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net Using the optimized molecular geometry, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can compute the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Predicted spectra can help assign peaks in an experimental spectrum and confirm the molecular structure. rsc.org

IR Frequencies : The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. The computed IR spectrum can identify characteristic vibrational modes, such as the C=O stretch of the ester, the C-Cl stretch, and various aromatic C-H and C-C vibrations. It is common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the theoretical model and achieve better agreement with experimental data. conicet.gov.ar

Computational Modeling of Reaction Pathways, Transition States, and Intermediates

Theoretical calculations can provide a detailed picture of the reaction mechanisms involved in the synthesis of this compound. Common synthetic routes for biphenyls, such as the Suzuki-Miyaura coupling, can be modeled computationally. rsc.org

This involves identifying the reaction coordinate, which is the path of lowest energy from reactants to products. Along this path, key structures are located and their energies calculated:

Reactants and Products : The starting materials and final products of a reaction step.

Intermediates : Stable, but often short-lived, species formed during the reaction.

Transition States (TS) : The highest energy point between reactants and an intermediate or product. The energy of the TS determines the activation energy and, consequently, the reaction rate.

By mapping out the energies of these species, a complete energy profile for the reaction can be constructed, providing deep insights into the feasibility of a proposed mechanism. researchgate.net

Analysis of Intermolecular Interactions and Packing in Crystalline States

In the solid state, the properties of a compound are governed not just by its intramolecular structure but also by how the molecules pack together in the crystal lattice. Computational methods are used to analyze and predict these packing arrangements. ias.ac.in

Lattice Energy Calculations : These calculations determine the stability of a particular crystal packing arrangement by computing the total energy of interaction between a central molecule and all its neighbors in the lattice. This helps in understanding why a certain polymorphic form is more stable than others and is a key component of crystal structure prediction. imedpub.com

Table 3: Hypothetical Contribution of Intermolecular Contacts to the Hirshfeld Surface for Crystalline this compound.
Interaction TypeDescriptionEstimated Contribution (%)
H···HNon-specific van der Waals contacts~50%
C···H / H···CContacts involving aromatic rings (C-H···π)~25%
O···H / H···OWeak hydrogen bonds to the ester oxygen~15%
Cl···H / H···ClContacts involving the chlorine atom~7%
OtherIncludes C···C, Cl···C, etc.~3%

Q & A

Q. What are the established synthetic routes for Methyl 3'-chloro[1,1'-biphenyl]-3-carboxylate, and what reaction conditions optimize yield?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction between a halogenated benzoate (e.g., methyl 3-bromobenzoate) and a chlorophenylboronic acid derivative. Key parameters include:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%).
  • Base : Na₂CO₃ or K₂CO₃ in aqueous/organic solvent systems (e.g., THF/H₂O).
  • Temperature : 60–100°C under inert atmosphere.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) yields >85% purity .

Optimization Tip : Pre-degassing solvents and using excess boronic acid (1.2 eq) minimizes side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Peaks at δ 8.0–8.5 ppm (aromatic protons) and δ 3.9 ppm (methyl ester) confirm biphenyl and ester moieties. Chlorine’s inductive effect deshields adjacent carbons .
  • IR Spectroscopy : Strong C=O stretch ~1720 cm⁻¹ (ester) and C-Cl stretch ~750 cm⁻¹ .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 246.6 (C₁₄H₁₁ClO₂) .

Q. What are the common derivatization reactions for this compound in organic synthesis?

  • Ester Hydrolysis : Treatment with LiOH/MeOH/H₂O yields 3'-chlorobiphenyl-3-carboxylic acid, a precursor for amide coupling .
  • Nucleophilic Substitution : Chlorine at the 3'-position can be replaced with amines (e.g., NH₃/EtOH, 100°C) or alkoxy groups (e.g., NaOMe/DMF) .

Advanced Research Questions

Q. How does the 3'-chloro substituent influence electronic and steric effects compared to nitro or amino groups in biphenyl systems?

The chloro group is moderately electron-withdrawing (-σₚ = 0.23) and ortho/para-directing, enhancing electrophilic substitution at the 4-position. Key comparisons:

SubstituentElectronic Effect (Hammett σₚ)Reactivity in SNArBiological Activity
-Cl+0.23ModerateAnti-inflammatory
-NO₂+1.24HighAntibacterial
-NH₂-0.66LowReceptor modulation
Chlorine’s balance of steric bulk (van der Waals radius: 1.8 Å) and electronic effects makes it optimal for drug scaffolds targeting hydrophobic binding pockets .

Q. What methodological approaches resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

Discrepancies arise from assay conditions (e.g., cell lines, concentration ranges). To address this:

  • Dose-Response Analysis : Test 0.1–100 µM in multiple cell lines (e.g., RAW 264.7 macrophages vs. HeLa).
  • Target Profiling : Use SPR or ITC to measure binding affinity to mGluR2 or COX-2.
  • Metabolite Screening : LC-MS/MS identifies hydrolysis products (e.g., free carboxylic acid) that may contribute to cytotoxicity .

Q. What strategies improve regioselectivity in palladium-catalyzed cross-coupling for asymmetric biphenyl derivatives?

  • Ligand Design : Bulky ligands (e.g., SPhos) favor coupling at sterically hindered positions.
  • Microwave Assistance : Reduces reaction time (<2 hrs) and improves regioselectivity (≥95:5) .
  • Protecting Groups : Temporarily block reactive sites (e.g., esterify carboxylic acids before coupling) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.